

Application Notes and Protocols for the Spectroscopic Analysis of Hexaaquaaluminum(III) Bromate

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Compound of Interest

Compound Name: *Hexaaquaaluminum(III) bromate*

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Introduction

Hexaaquaaluminum(III) bromate, [--INVALID-LINK--3](#), is an inorganic salt that finds applications in various chemical syntheses and as a potential oxidizing agent. A thorough understanding of its spectroscopic properties is crucial for quality control, stability assessment, and in understanding its interactions in different chemical environments. These application notes provide a detailed overview of the spectroscopic methods for the characterization of **hexaaquaaluminum(III) bromate**, focusing on vibrational and electronic spectroscopy. The protocols provided herein are compiled from established methods for the analysis of the constituent ions, the hexaaquaaluminum(III) cation and the bromate anion.

Physicochemical Properties

Basic physicochemical properties of **hexaaquaaluminum(III) bromate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{Al}(\text{BrO}_3)_3 \cdot 6\text{H}_2\text{O}$	
Molar Mass	410.69 g/mol	[1]
Appearance	White crystalline solid (presumed)	
Solubility	Soluble in water	

Spectroscopic Characterization

The spectroscopic analysis of **hexaaquaaluminum(III) bromate** involves the characterization of both the cation, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$, and the anion, BrO_3^- . Raman and Infrared (IR) spectroscopy are powerful techniques for identifying the vibrational modes of the hexaaquaaluminum(III) cation. Ultraviolet-Visible (UV-Vis) spectroscopy is a suitable method for the quantification of the bromate anion.

Vibrational Spectroscopy of the Hexaaquaaluminum(III) Cation

The hexaaquaaluminum(III) cation, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$, possesses an octahedral geometry (O_h symmetry) in aqueous solutions, which dictates its vibrational modes.[2][3] The key vibrational frequencies are summarized in the table below.

Vibrational Mode	Symmetry	Raman Active	IR Active	Wavenumber (cm ⁻¹)	Reference
$\nu_1(a_{1g})$ Al-O stretch	a_{1g}	Yes	No	525	[2][3]
$\nu_2(e_g)$ Al-O stretch	e_g	Yes	No	438	[2][3]
$\nu_3(f_{1u})$ Al-O stretch	f_{1u}	No	Yes	598	[2][3]
$\nu_5(f_{2g})$ O-Al-O bend	f_{2g}	Yes	No	332	[2][3]

Electronic Spectroscopy of the Bromate Anion

The bromate anion (BrO_3^-) can be determined spectrophotometrically. This is particularly relevant in aqueous solutions and for quality control of water. The method is based on the oxidation of certain reagents by bromate in an acidic medium, leading to a colored product that can be quantified using a UV-Vis spectrophotometer. One common method involves the reaction of bromate with iodide in an acidic solution to form triiodide (I_3^-), which has a strong absorbance at 352 nm.[4] Another method utilizes the reaction of bromate with promethazine in an acidic medium, producing a red-pink product with a maximum absorption at 515 nm.[5]

Experimental Protocols

Protocol 1: Raman Spectroscopic Analysis of Hexaaquaaluminum(III) Bromate

Objective: To identify the characteristic vibrational modes of the hexaaquaaluminum(III) cation in an aqueous solution of **hexaaquaaluminum(III) bromate**.

Materials:

- **Hexaaquaaluminum(III) bromate** sample
- Deionized water

- Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)
- Quartz cuvette or NMR tube

Procedure:

- Sample Preparation: Prepare an aqueous solution of **hexaaquaaluminum(III) bromate** of known concentration (e.g., 1 M).
- Instrument Setup:
 - Set the laser power to an appropriate level to avoid sample heating but ensure a good signal-to-noise ratio.
 - Select a suitable grating and detector settings for the spectral range of interest (e.g., 200 cm^{-1} to 800 cm^{-1} for the Al-O modes).
 - Set the acquisition time and number of accumulations to achieve a high-quality spectrum.
- Data Acquisition:
 - Fill the quartz cuvette or NMR tube with the sample solution.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the Raman spectrum.
 - Acquire a background spectrum of deionized water in the same cuvette.
- Data Analysis:
 - Subtract the water background spectrum from the sample spectrum.
 - Identify the characteristic Raman bands corresponding to the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ cation (ν_1 , ν_2 , and ν_5 modes).

Protocol 2: Infrared (IR) Spectroscopic Analysis of Hexaaquaaluminum(III) Bromate

Objective: To identify the characteristic IR-active vibrational mode of the hexaaquaaluminum(III) cation.

Materials:

- **Hexaaquaaluminum(III) bromate** sample
- Fourier Transform Infrared (FTIR) spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
- Deuterated water (D₂O) (optional, to minimize interference from water's IR absorption)

Procedure:

- Sample Preparation:
 - For solid-state analysis, prepare a KBr pellet of the sample or use a diamond ATR accessory.
 - For solution-state analysis, prepare a concentrated solution of the sample in deionized water or D₂O.
- Instrument Setup:
 - Set the spectral range to cover the mid-IR region (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
 - Select a suitable resolution (e.g., 4 cm⁻¹).
 - Set the number of scans for signal averaging (e.g., 32 or 64).
- Data Acquisition:
 - Acquire a background spectrum (of the empty ATR crystal or KBr pellet).
 - Place the sample on the ATR crystal or in the sample holder.
 - Acquire the sample spectrum.
- Data Analysis:

- Perform baseline correction and other necessary spectral processing.
- Identify the IR-active ν_3 band of the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ cation.

Protocol 3: UV-Vis Spectrophotometric Determination of Bromate

Objective: To quantify the concentration of bromate in an aqueous solution of **hexaaquaaluminum(III) bromate**.

Materials:

- **Hexaaquaaluminum(III) bromate** solution
- Potassium iodide (KI) solution
- Sulfuric acid (H_2SO_4) solution
- Ammonium molybdate solution (catalyst)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of potassium iodide.
 - Prepare a dilute solution of sulfuric acid.
 - Prepare a catalyst solution of ammonium molybdate.
- Calibration Curve:
 - Prepare a series of standard solutions of potassium bromate with known concentrations.

- To each standard, add the potassium iodide solution, sulfuric acid, and ammonium molybdate solution.
- Allow the reaction to proceed for a set amount of time for the color to develop (formation of triiodide).
- Measure the absorbance of each standard at 352 nm.
- Plot a calibration curve of absorbance versus bromate concentration.
- Sample Analysis:
 - Take a known volume of the **hexaaquaaluminum(III) bromate** solution.
 - Treat the sample solution with the same reagents as the standards.
 - Measure the absorbance of the sample at 352 nm.
- Calculation:
 - Determine the concentration of bromate in the sample solution using the calibration curve.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a **hexaaquaaluminum(III) bromate** sample.

Caption: Workflow for the spectroscopic analysis of **hexaaquaaluminum(III) bromate**.

Signaling Pathway Diagram (Logical Relationship)

As **hexaaquaaluminum(III) bromate** is a simple inorganic salt, it does not have a biological signaling pathway in the traditional sense. The following diagram illustrates the logical relationship between the compound and its constituent ions in solution, which is the basis for its spectroscopic analysis.

Caption: Dissociation of **hexaaquaaluminum(III) bromate** in aqueous solution.

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